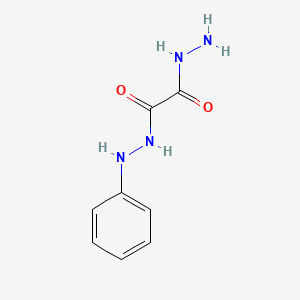
N'~1~-Phenylethanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~-Phenylethanedihydrazide is an organic compound with the molecular formula C8H10N4O2. It is known for its applications in various fields of chemistry and industry. This compound is characterized by its white to light yellow crystalline appearance and is sometimes found in powder form .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-Phenylethanedihydrazide typically involves the reaction of hydrazine with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acidic catalyst, to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of N’~1~-Phenylethanedihydrazide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation to achieve the desired product quality .
化学反応の分析
Types of Reactions
N’~1~-Phenylethanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products have significant applications in different chemical processes and industries .
科学的研究の応用
N’~1~-Phenylethanedihydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in the study of enzyme inhibition and as a precursor for biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of N’~1~-Phenylethanedihydrazide involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The pathways involved include the inhibition of succinate dehydrogenase, which is crucial in the respiratory chain of cells. This inhibition leads to the disruption of cellular respiration and energy production .
類似化合物との比較
Similar Compounds
Similar compounds to N’~1~-Phenylethanedihydrazide include:
- N,N’-Diethyl-1,4-phenylenediamine
- N-(1-Phenylethyl)-N’-phenyl-1,4-phenylenediamine
- N,N’-Disubstituted 9,10-phenanthrenediimines .
Uniqueness
N’~1~-Phenylethanedihydrazide is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
CAS番号 |
18658-77-0 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC名 |
2-N'-phenylethanedihydrazide |
InChI |
InChI=1S/C8H10N4O2/c9-10-7(13)8(14)12-11-6-4-2-1-3-5-6/h1-5,11H,9H2,(H,10,13)(H,12,14) |
InChIキー |
GITZRWDQCZKNFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC(=O)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)
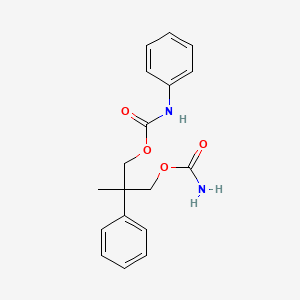
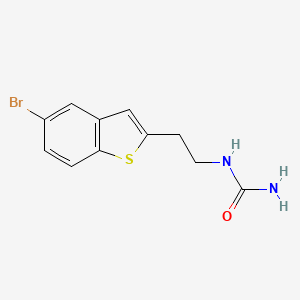
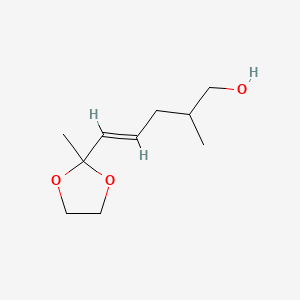
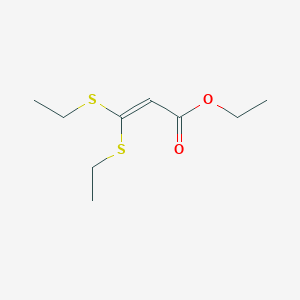
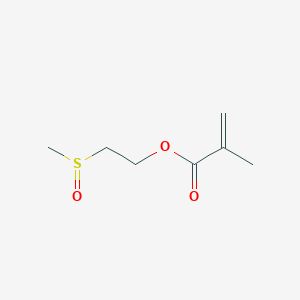
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
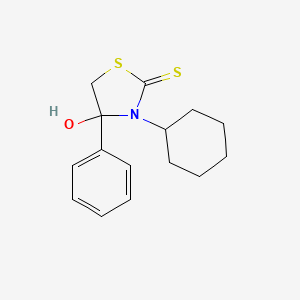
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)
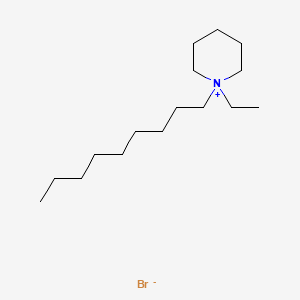

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
